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molecular formula C9H6N2O2 B018046 5-Nitroisoquinoline CAS No. 607-32-9

5-Nitroisoquinoline

Cat. No. B018046
M. Wt: 174.16 g/mol
InChI Key: PYGMPFQCCWBTJQ-UHFFFAOYSA-N
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Patent
US09394286B2

Procedure details

To a solution of isoquinoline (120 g, 0.929 mol) in H2SO4 (1 L) was added KNO3 (112.6 g, 1.115 mol) at −15° C. (dropwise). The mixture was stirred at room temperature for 2 hours. TLC (petroleum ether:ethyl acetate=2:1) showed complete conversion. The mixture was added to water (3 L) at 0° C. The mixture was adjusted to pH 8 by the addition of NH4OH and filtered. The filter cake was washed with methyl tertbutyl ether (1 L×2) and concentrated under vacuum to give 5-nitro-isoquinoline (160 g, 94%) as a yellow solid.
Quantity
120 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
112.6 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
3 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1.[N+:11]([O-])([O-:13])=[O:12].[K+].C(OCC)(=O)C.[NH4+].[OH-]>OS(O)(=O)=O.O>[N+:11]([C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[CH:4]=[CH:3][N:2]=[CH:1]2)([O-:13])=[O:12] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C1=NC=CC2=CC=CC=C12
Name
KNO3
Quantity
112.6 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
1 L
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Four
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with methyl tertbutyl ether (1 L×2)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C=CN=CC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 160 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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